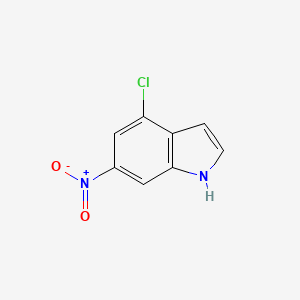

4-クロロ-6-ニトロ-1H-インドール

概要

説明

Synthesis Analysis

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, are synthesized using various methods. One common method involves the Fischer indole synthesis, which uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanol . Another method involves the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates from p-tolylphosphonic acid .Molecular Structure Analysis

Indole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology and has various biologically vital properties . The structure of 4-Chloro-6-nitro-1H-indole includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole tends to act as a nucleophile, and there are numerous examples of nucleophilic substitutions as well as nucleophilic additions to the indole ring system . For example, the addition of Grignard reagents to indoles was documented, and the placement of electron-withdrawing groups on the benzene ring of indole results in nucleophilic addition or substitution at various positions .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-nitro-1H-indole include a density of 1.4±0.1 g/cm3, a boiling point of 362.6±15.0 °C at 760 mmHg, and a molar refractivity of 45.1±0.3 cm3 .科学的研究の応用

インドール誘導体の合成における役割

インドール誘導体は、天然物や医薬品において重要です . それらは細胞生物学において重要な役割を果たします . ヒトの体における癌細胞、微生物、およびさまざまな障害の治療のためのインドール誘導体の適用は、ますます注目を集めています . インドールユニットは、創薬において最も重要な部分の1つとして認識されています .

抗癌作用

インドール誘導体は、さまざまな種類の癌の治療に有効であることが示されています . 例えば、ビンブラスチンは、インドールアルカロイドであり、カポジ肉腫、ホジキンリンパ腫、非ホジキンリンパ腫、および睾丸癌または乳癌などのさまざまな種類の癌の治療に用いられています .

抗菌作用

インドール誘導体は、抗菌特性を示すことが示されています . それらは、さまざまな微生物に対する有効性について合成および試験されています .

抗炎症作用

インドール誘導体は、抗炎症特性を示すことが示されています . それらは、炎症を引き起こす状態の治療に使用できます .

抗ウイルス作用

インドール誘導体は、抗ウイルス特性を示すことが示されています . それらは、さまざまなウイルスに対する有効性について合成および試験されています .

抗糖尿病作用

インドール誘導体は、抗糖尿病特性を示すことが示されています . それらは、糖尿病の治療に使用できます .

抗マラリア作用

インドール誘導体は、抗マラリア特性を示すことが示されています . それらは、マラリアの治療に使用できます .

抗コリンエステラーゼ作用

インドール誘導体は、抗コリンエステラーゼ特性を示すことが示されています . それらは、コリンエステラーゼの阻害を必要とする状態の治療に使用できます .

作用機序

Target of Action

It is known that indole derivatives, which include 4-chloro-6-nitro-1h-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Others have shown anti-inflammatory and analgesic activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects . For example, some indole derivatives have been reported to inhibit viral replication, while others have shown anti-inflammatory and analgesic activities .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Safety and Hazards

将来の方向性

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, which could be a promising direction for future research .

特性

IUPAC Name |

4-chloro-6-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHJQZWPMDVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646170 | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-11-9, 245524-94-1 | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)